Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is a complex organic compound featuring an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further modified to introduce the ethyl and amino groups.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions are widely used to introduce various functional groups onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, thereby modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Another indole derivative with similar biological activities.
2-Ethyl-4-methylimidazole: Shares structural similarities but differs in its chemical properties and applications.
Uniqueness
Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
66362-66-1 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
methyl 4-[ethyl-[2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C17H22N2O3/c1-3-19(16(20)8-9-17(21)22-2)11-10-13-12-18-15-7-5-4-6-14(13)15/h4-7,12,18H,3,8-11H2,1-2H3 |
InChI Key |
DZTQXBXGOQQHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CNC2=CC=CC=C21)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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